Cas no 1790427-41-6 (2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide)

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS025142143
- EN300-749053
- 1790427-41-6
- 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
-
- インチ: 1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13)
- InChIKey: GECIJRMZXJEMLW-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1NC(CC1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 226.07759887g/mol
- どういたいしつりょう: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749053-0.1g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 0.1g |
$301.0 | 2025-03-10 | |
Enamine | EN300-749053-0.25g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 0.25g |
$431.0 | 2025-03-10 | |
Enamine | EN300-749053-2.5g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-10 | |
Enamine | EN300-749053-5.0g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-10 | |
Enamine | EN300-749053-1.0g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 1.0g |
$871.0 | 2025-03-10 | |
Enamine | EN300-749053-0.5g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 0.5g |
$679.0 | 2025-03-10 | |
Enamine | EN300-749053-0.05g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 0.05g |
$202.0 | 2025-03-10 | |
Enamine | EN300-749053-10.0g |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
1790427-41-6 | 95.0% | 10.0g |
$3746.0 | 2025-03-10 |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Recent Advances in the Study of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 1790427-41-6)
The compound 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 1790427-41-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features combining an oxane ring and a thiazole moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.
Recent research has focused on the synthesis and optimization of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the oxane ring could enhance the compound's stability in physiological conditions, thereby increasing its efficacy in vivo. The study also highlighted the compound's potential as a modulator of specific enzymatic pathways, making it a promising candidate for further drug development.
In addition to its synthetic optimization, the biological activity of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been investigated in various disease models. A preclinical study conducted by researchers at a leading pharmaceutical institute revealed that the compound exhibits potent anti-inflammatory and anti-proliferative effects in cell-based assays. These findings suggest its potential utility in treating inflammatory disorders and certain types of cancer. The study further identified the thiazole moiety as a critical pharmacophore responsible for the compound's interaction with key cellular targets.
Another significant advancement in the study of this compound is its application in targeted drug delivery systems. A recent publication in Advanced Drug Delivery Reviews (2024) described the incorporation of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide into nanoparticle formulations to enhance its delivery to specific tissues. The results indicated improved pharmacokinetic profiles and reduced off-target effects, underscoring the compound's versatility in modern therapeutic strategies.
Despite these promising developments, challenges remain in the clinical translation of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide. Issues such as scalability of synthesis, long-term toxicity, and precise mechanism of action require further investigation. Ongoing studies are expected to address these gaps, with several research groups currently exploring the compound's potential in combination therapies and personalized medicine approaches.
In conclusion, 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 1790427-41-6) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes and diverse pharmacological activities position it as a valuable candidate for future therapeutic applications. Continued research efforts will be essential to fully realize its potential and overcome existing challenges in drug development.
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